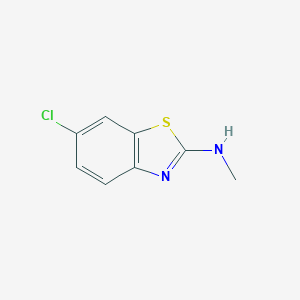

6-Chloro-N-methyl-1,3-benzothiazol-2-amine

Overview

Description

6-Chloro-N-methyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 34551-19-4 . It has a molecular weight of 198.68 and is typically in the form of a powder . The compound is stored at room temperature .

Synthesis Analysis

The synthesis of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine and its derivatives has been reported in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-N-methyl-1,3-benzothiazol-2-amine . The InChI code is 1S/C8H7ClN2S/c1-10-8-11-6-3-2-5 (9)4-7 (6)12-8/h2-4H,1H3, (H,10,11) .Physical And Chemical Properties Analysis

6-Chloro-N-methyl-1,3-benzothiazol-2-amine is a powder with a melting point of 214-215°C .Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

6-Chloro-N-methyl-1,3-benzothiazol-2-amine has been evaluated for its potential in pharmacological applications, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties . These compounds have shown significant activity in experimental models, suggesting their utility in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially lower gastrointestinal side effects.

Antimicrobial Activity

Derivatives of this compound have been studied for their antimicrobial properties. Research indicates that these derivatives can be effective against a range of bacterial and fungal species, which could lead to the development of new antimicrobial agents .

Anti-Tubercular Compounds

Recent advances in medicinal chemistry have highlighted the synthesis of benzothiazole-based compounds for anti-tubercular activity. New derivatives of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine have shown promising results against Mycobacterium tuberculosis, which could be pivotal in the fight against tuberculosis .

Synthesis of Benzothiazole Derivatives

The compound serves as a key starting material in the synthesis of various benzothiazole derivatives. These derivatives are important in medicinal chemistry due to their broad spectrum of biological activity and potential as therapeutic agents .

Cortisol-Sparing CYP11B2 Inhibitors

In the quest for new drugs that can manage conditions like hypertension without affecting cortisol levels, 6-Chloro-N-methyl-1,3-benzothiazol-2-amine has been utilized in the synthesis of selective CYP11B2 inhibitors. This application is crucial in developing safer medications for long-term use .

Chemical Research and Industrial Applications

This compound is also used in chemical research and industrial applications, particularly in the synthesis of larger, bioactive structures. Its stability and reactivity make it a valuable compound in the development of materials and processes .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown significant inhibitory activity against this bacterium .

Biochemical Pathways

The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition .

Pharmacokinetics

Its potent anti-tubercular activity suggests that it is likely to have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This leads to a decrease in the severity of tuberculosis infection, potentially aiding in the treatment of this disease .

properties

IUPAC Name |

6-chloro-N-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCBQCKLQRWOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444697 | |

| Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |

CAS RN |

34551-19-4 | |

| Record name | 6-Chloro-N-methyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34551-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

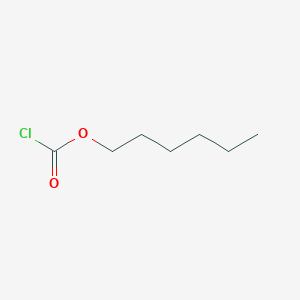

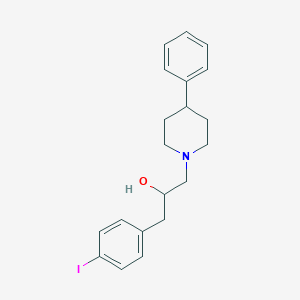

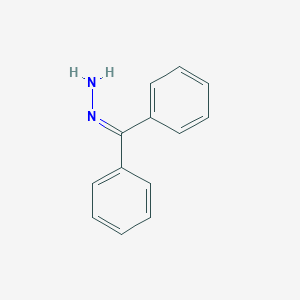

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)

![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)